molecular formula C13H18N2O B2943636 2-[2-(Diethylamino)ethoxy]benzonitrile CAS No. 938118-91-3

2-[2-(Diethylamino)ethoxy]benzonitrile

Cat. No.: B2943636
CAS No.: 938118-91-3
M. Wt: 218.3
InChI Key: ZCAWHGPPVVVHPC-UHFFFAOYSA-N
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Description

2-[2-(Diethylamino)ethoxy]benzonitrile: is an organic compound with the molecular formula C13H18N2O It is characterized by the presence of a benzonitrile group substituted with a diethylaminoethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Diethylamino)ethoxy]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with benzonitrile and 2-(diethylamino)ethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.

    Procedure: The deprotonated 2-(diethylamino)ethanol reacts with benzonitrile under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), converting nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(Diethylamino)ethoxy]benzonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of nitrile-containing molecules with biological systems. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to design drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 2-[2-(Diethylamino)ethoxy]benzonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The diethylamino group can enhance its binding affinity to certain targets, while the benzonitrile moiety can participate in specific interactions, such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Dimethylamino)ethoxy]benzonitrile
  • 2-[2-(Diethylamino)ethoxy]benzaldehyde
  • 2-[2-(Diethylamino)ethoxy]benzoic acid

Uniqueness

Compared to similar compounds, 2-[2-(Diethylamino)ethoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diethylamino and benzonitrile groups allows for versatile applications in various fields.

Conclusion

This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility in various domains.

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-15(4-2)9-10-16-13-8-6-5-7-12(13)11-14/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAWHGPPVVVHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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